1-propyl-1H-tetrazol-5-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 3612. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-propyltetrazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUCUYFVAKOESSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=NN=N1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00277699 | |

| Record name | 1-propyl-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5340-04-5 | |

| Record name | NSC3612 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3612 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-propyl-1H-tetrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00277699 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-propyl-1H-tetrazol-5-amine: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-propyl-1H-tetrazol-5-amine (CAS No. 5340-04-5) is a heterocyclic compound featuring a five-membered tetrazole ring substituted with a propyl group at the N1 position and an amino group at the C5 position.[1] This structure belongs to the class of 1,5-disubstituted tetrazoles, a scaffold of significant interest in medicinal chemistry and materials science. The tetrazole ring is often employed as a bioisosteric replacement for a carboxylic acid group in drug design, offering similar acidity but with improved metabolic stability and lipophilicity.[2] The presence of an N-alkyl group and a primary amine provides two distinct points for further functionalization, making this compound a versatile building block for the synthesis of more complex molecules.[] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectral analysis, reactivity, and potential applications.

Physicochemical Properties

This compound is typically a white to off-white solid under standard conditions. Its structure, rich in nitrogen atoms, makes it soluble in polar solvents. While extensive experimental data is not widely published, key identifiers and computed properties are summarized below.

| Property | Value | Source |

| CAS Number | 5340-04-5 | [1] |

| Molecular Formula | C₄H₉N₅ | [1] |

| Molecular Weight | 127.15 g/mol | [1] |

| Appearance | White to off-white solid | |

| Boiling Point | 284.1 °C at 760 mmHg (Predicted) | [] |

| InChI | InChI=1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) | |

| SMILES | CCCn1c(N)nnn1 |

Synthesis of this compound

The synthesis of 1-substituted-5-aminotetrazoles is most effectively achieved through a one-pot reaction involving a primary amine, triethyl orthoformate, and sodium azide. A particularly efficient method utilizes Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃) as a catalyst.[4] This approach provides good yields and is applicable to a range of primary amines, including propylamine.

Experimental Protocol: Yb(OTf)₃ Catalyzed Synthesis

This protocol is adapted from the general procedure described by Su, et al. for the synthesis of 1-substituted 1H-1,2,3,4-tetrazoles.[4]

Materials:

-

n-Propylamine

-

Triethyl orthoformate

-

Sodium azide (NaN₃)

-

Ytterbium (III) trifluoromethanesulfonate (Yb(OTf)₃)

-

Acetonitrile (CH₃CN), anhydrous

-

Hydrochloric acid (HCl), 2M solution

-

Ethyl acetate

-

Brine solution

-

Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a magnetic stir bar, anhydrous acetonitrile, n-propylamine (1.0 eq), and triethyl orthoformate (1.2 eq).

-

Initial Reaction: Stir the mixture at room temperature for 2 hours.

-

Addition of Azide and Catalyst: To the stirred solution, add sodium azide (1.5 eq) and Yb(OTf)₃ (0.1 eq).

-

Heating: Heat the reaction mixture to reflux (approx. 82 °C) and maintain for 10-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up:

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by slowly adding 2M HCl solution until the pH is acidic.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine solution.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

Purify the resulting crude product by column chromatography on silica gel to yield pure this compound.

-

Spectral Analysis

¹H NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~6.6 | Singlet (broad) | 2H | -NH₂ | Based on N1-isomers of 5-AT polymers, the exocyclic amine protons appear as a singlet.[5] |

| ~4.0 - 4.2 | Triplet | 2H | N-CH₂ -CH₂-CH₃ | Alkyl group attached to a heteroatom, expected to be deshielded. |

| ~1.7 - 1.9 | Sextet | 2H | N-CH₂-CH₂ -CH₃ | Methylene group adjacent to two other methylene groups. |

| ~0.9 | Triplet | 3H | N-CH₂-CH₂-CH₃ | Terminal methyl group of the propyl chain. |

¹³C NMR Spectroscopy (Predicted)

(Solvent: DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~156.5 | C 5 (C=N) | The tetrazole carbon of N1-substituted 5-aminotetrazoles is consistently found in this region.[5] |

| ~45-50 | N-CH₂ -CH₂-CH₃ | Carbon directly attached to the tetrazole nitrogen. |

| ~22-25 | N-CH₂-CH₂ -CH₃ | Propyl chain methylene carbon. |

| ~10-12 | N-CH₂-CH₂-CH₃ | Propyl chain terminal methyl carbon. |

Infrared (IR) Spectroscopy (Predicted)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3350 - 3200 | Strong, Broad | N-H stretching (asymmetric & symmetric) of the -NH₂ group.[5] |

| 2960 - 2850 | Medium-Strong | C-H stretching of the propyl group.[5] |

| 1640 - 1620 | Strong | N-H scissoring (bending) of the -NH₂ group.[5] |

| ~1560 | Medium-Strong | C=N stretching of the tetrazole ring.[5] |

| 1470 - 1000 | Multiple, Medium | Tetrazole ring skeletal vibrations (N=N, C-N, N-N stretches).[5] |

Mass Spectrometry (Predicted)

The Electron Ionization (EI) mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 127. The fragmentation pattern will likely involve the loss of nitrogen (N₂) and subsequent fragmentation of the propyl chain.

-

m/z = 127: Molecular ion [C₄H₉N₅]⁺

-

m/z = 99: Loss of N₂ ([M - 28]⁺)

-

m/z = 84: Loss of the propyl group ([M - C₃H₇]⁺)

-

m/z = 70: Further fragmentation.

Chemical Reactivity

The reactivity of this compound is characterized by the functionalities of the exocyclic amino group and the tetrazole ring itself.

-

Reactions at the Amino Group: The primary amine at the C5 position can undergo typical amine reactions such as N-alkylation, acylation, and condensation with aldehydes and ketones to form Schiff bases. This allows for the straightforward introduction of diverse substituents to build a library of derivatives for applications like drug discovery.[6][7]

-

Reactions involving the Tetrazole Ring: The tetrazole ring is generally stable. The nitrogen atoms can act as ligands to coordinate with metal ions, forming coordination polymers or metal-organic frameworks (MOFs).[8][9][10] This property is of interest in materials science for creating materials with specific magnetic, fluorescent, or catalytic properties.

Potential Applications

While specific applications for this compound are not extensively documented, its structural motifs suggest significant potential in several fields:

-

Medicinal Chemistry: As a heterocyclic building block, it is a valuable precursor for synthesizing libraries of compounds for drug discovery. The 1,5-disubstituted tetrazole core is a key feature in numerous pharmaceuticals. Derivatives have shown potential as potent antimicrobial agents by targeting bacterial enzymes like DNA gyrase and topoisomerase IV.[6][7][11] The tetrazole moiety's role as a carboxylic acid bioisostere makes it a candidate for developing drugs with improved pharmacokinetic profiles.[2]

-

Materials Science: The high nitrogen content and the ability of the tetrazole ring's nitrogen atoms to coordinate with metals make this compound and its derivatives of interest in the field of energetic materials and coordination polymers.[5][8][12] N-functionalized tetrazoles are known to influence the energetic properties and stability of coordination compounds.[8][10]

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not widely available. However, safety precautions can be extrapolated from data on the parent compound, 5-aminotetrazole, and its N-methyl analog.

-

Hazards: Closely related compounds are classified as flammable solids and can cause skin and serious eye irritation.[13] Tetrazole compounds, due to their high nitrogen content, may be thermally unstable and can decompose energetically or explosively upon heating.

-

Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Keep away from heat, sparks, and open flames.

-

Avoid generating dust.

-

Store in a tightly sealed container in a cool, dry place.

-

This guide is intended for informational purposes for qualified professionals. All laboratory work should be conducted with a thorough risk assessment and adherence to institutional safety protocols.

References

- 1. calpaclab.com [calpaclab.com]

- 2. BJOC - Innovative synthesis of drug-like molecules using tetrazole as core building blocks [beilstein-journals.org]

- 4. 1H-Tetrazole synthesis [organic-chemistry.org]

- 5. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design and synthesis of novel 1H-tetrazol-5-amin(...) - Publication page on Laboratory of Computational Biology [lcbio.pl]

- 7. Design and synthesis of novel 1H-tetrazol-5-amine based potent antimicrobial agents: DNA topoisomerase IV and gyrase affinity evaluation supported by molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. Coordination chemistry with 1-methyl-5H-tetrazole: cocrystallization, laser-ignition, lead-free primary explosives – one ligand, three goals - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scielo.org.za [scielo.org.za]

An In-depth Technical Guide to the Physical Properties of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine

An Important Note on Chemical Identification: The CAS number 5340-04-5 provided in the initial query does not correspond to a compound typically under investigation by researchers in drug development. It is presumed that this was a typographical error. This guide will therefore focus on 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine , with the CAS number 733039-20-8 . This pyrimidine derivative is a relevant compound in medicinal chemistry, notably as an intermediate in the synthesis of pharmaceutical agents.[1][2][3]

This technical guide provides a comprehensive overview of the core physical properties of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine, tailored for researchers, scientists, and professionals in drug development. The subsequent sections will delve into the tabulated physical data, detailed experimental methodologies for their determination, and essential safety and handling protocols.

I. Core Physical Properties

A summary of the key physical properties of 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine is presented below. These parameters are fundamental for its handling, characterization, and application in synthetic chemistry.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁BrClN₃ | [1][2][4][5] |

| Molecular Weight | 276.56 g/mol | [1][2] |

| Appearance | White to off-white crystalline solid | [1][6] |

| Boiling Point | 424.0 ± 30.0 °C at 760 mmHg (Predicted) | [6][7] |

| Density | 1.643 ± 0.06 g/cm³ (Predicted) | [6] |

| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1][8] |

| Storage Temperature | 2-8 °C, in a dark, inert atmosphere | [6][7] |

II. Experimental Determination of Physical Properties

The following section outlines the standard methodologies for determining the key physical properties of a solid organic compound like 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. The rationale behind each experimental choice is explained to provide a deeper understanding of the process.

A. Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity. Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C. The capillary method is the standard technique for melting point determination.[9]

Experimental Protocol: Capillary Method

-

Sample Preparation: A small amount of the finely powdered, dry compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.[9][10]

-

Apparatus Setup: The capillary tube is placed in a melting point apparatus, such as a Mel-Temp or Thiele tube, adjacent to a calibrated thermometer.[9]

-

Heating: The apparatus is heated at a steady and slow rate, typically 1-2°C per minute, to ensure thermal equilibrium between the sample and the thermometer.

-

Observation and Recording: The temperature at which the first drop of liquid appears (initial melting point) and the temperature at which the entire solid has turned into a liquid (final melting point) are recorded. This range is the melting point of the compound.

Causality Behind Experimental Choices:

-

Fine Powder: Ensures uniform heat distribution throughout the sample.

-

Slow Heating Rate: Prevents a lag between the thermometer reading and the actual temperature of the sample, which would lead to an erroneously wide melting range.

References

- 1. benchchem.com [benchchem.com]

- 2. 5-Bromo-2-chloro-N-cyclopentyl-4-pyrimidinamine | C9H11BrClN3 | CID 44248247 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine | 733039-20-8 [chemicalbook.com]

- 4. 14436-32-9 Cas No. | 9 | Matrix Scientific [matrixscientific.com]

- 5. vibrantpharma.com [vibrantpharma.com]

- 6. 5-broMo-2-chloro-N-cyclopentylpyriMidin-4-aMine CAS 733039-20-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 7. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | 733039-20-8 [sigmaaldrich.com]

- 8. 5-Bromo-2-chloro-N-cyclopentylpyrimidin-4-amine | CAS 733039-20-8 | Sun-shinechem [sun-shinechem.com]

- 9. thinksrs.com [thinksrs.com]

- 10. cdn.juniata.edu [cdn.juniata.edu]

An In-depth Technical Guide to 1-propyl-1H-tetrazol-5-amine: Molecular Structure, Properties, and Scientific Context

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of 1-propyl-1H-tetrazol-5-amine, a heterocyclic compound of interest in various fields of chemical research. This document delves into its molecular structure, physicochemical properties, and situates it within the broader context of N-substituted 5-aminotetrazoles, a class of compounds with significant applications ranging from medicinal chemistry to materials science.

Molecular Structure and Physicochemical Properties

This compound is a derivative of 5-aminotetrazole, where a propyl group is attached to the N1 position of the tetrazole ring. The presence of the amine group at the C5 position and the alkyl chain at the N1 position imparts specific characteristics to the molecule.

Molecular Identifiers and Weight

| Property | Value | Source |

| Molecular Formula | C4H9N5 | [1] |

| Molecular Weight | 127.15 g/mol | [1] |

| CAS Number | 5340-04-5 | [1] |

| Canonical SMILES | CCCN1C(=NN=N1)N | [2] |

| InChI | InChI=1S/C4H9N5/c1-2-3-9-4(5)6-7-8-9/h2-3H2,1H3,(H2,5,6,8) | [2] |

| InChIKey | RUCUYFVAKOESSN-UHFFFAOYSA-N | [2] |

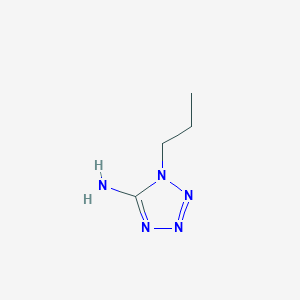

Structural Visualization

The molecular structure of this compound is characterized by a planar five-membered tetrazole ring, a feature common to this class of heterocyclic compounds.[3] The exocyclic amine group and the propyl chain are attached to this core.

Caption: 2D representation of this compound.

Synthesis and Characterization

While specific, detailed experimental protocols for the synthesis of this compound are not extensively published in peer-reviewed literature, its synthesis can be inferred from established methods for N-alkylation of 5-aminotetrazole and general syntheses of 1-substituted tetrazoles.

Proposed Synthetic Pathway

A common and effective method for the synthesis of 1-substituted 5-aminotetrazoles involves the alkylation of 5-aminotetrazole.[4] This approach offers a direct route to the desired product.

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol (Hypothetical)

The following protocol is a generalized procedure based on the synthesis of similar N-alkylated 5-aminotetrazoles.[5] Researchers should optimize these conditions for their specific laboratory settings.

Materials:

-

5-Aminotetrazole

-

1-Bromopropane

-

Sodium hydroxide (NaOH) or Potassium carbonate (K2CO3)

-

Dimethylformamide (DMF) or Acetonitrile

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve 5-aminotetrazole in the chosen solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add the base (e.g., an equimolar amount of NaOH) to the solution and stir until the 5-aminotetrazole dissolves completely, forming the sodium salt in situ.

-

To this solution, add 1-bromopropane dropwise at room temperature.

-

Heat the reaction mixture to a temperature between 60-80°C and maintain it for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and quench with water.

-

Extract the product with a suitable organic solvent, such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine solution.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel to separate the desired 1-propyl isomer from the 2-propyl isomer and other impurities.

Causality in Experimental Choices:

-

Choice of Base and Solvent: The selection of a suitable base and solvent system is crucial for achieving good yield and selectivity. A polar aprotic solvent like DMF or acetonitrile facilitates the SN2 reaction. The base deprotonates the tetrazole ring, increasing its nucleophilicity.

-

Control of Isomerization: The alkylation of 5-aminotetrazole can yield both N1 and N2 substituted isomers. Reaction conditions such as temperature, solvent, and the nature of the alkylating agent can influence the isomeric ratio. Chromatographic purification is typically necessary to isolate the desired N1-propyl isomer.

Characterization Techniques

The synthesized this compound should be thoroughly characterized to confirm its structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for elucidating the molecular structure, confirming the presence of the propyl group and its attachment to the tetrazole ring.

-

Mass Spectrometry (MS): To confirm the molecular weight and fragmentation pattern.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H stretches of the amine and the C-N bonds of the tetrazole ring.

-

Elemental Analysis: To determine the elemental composition (C, H, N) and confirm the molecular formula.

Applications and Future Directions

While this compound itself is not extensively documented in drug development literature, the broader class of tetrazole derivatives has significant applications, suggesting potential areas of interest for this compound.

Context in Medicinal Chemistry

The tetrazole ring is a well-established bioisostere for the carboxylic acid group in drug design.[6] This substitution can improve metabolic stability, membrane permeability, and oral bioavailability of drug candidates. Tetrazole-containing compounds have demonstrated a wide range of biological activities, including antihypertensive, antiviral, and anticancer properties.[6]

Given this context, this compound could serve as a valuable building block or intermediate in the synthesis of more complex molecules with potential therapeutic applications. The propyl group can modulate lipophilicity, which is a key parameter in determining the pharmacokinetic and pharmacodynamic properties of a drug.

Potential in Materials Science

5-Aminotetrazole and its derivatives are known for their high nitrogen content, which makes them of interest as energetic materials.[3][4] The introduction of an alkyl chain can influence the thermal stability and energetic performance of the resulting compound. While the primary interest for many researchers in this area is on energetic properties, the synthetic methodologies are relevant for creating a diversity of substituted tetrazoles.

Future Research

Further investigation into the biological activities of this compound is warranted. Screening this compound against various biological targets could uncover novel therapeutic potentials. Additionally, exploring its use as a synthon in combinatorial chemistry could lead to the discovery of new lead compounds for drug development. A systematic study of the structure-activity relationship of a series of N-alkylated 5-aminotetrazoles could provide valuable insights for the design of future drug candidates.

Conclusion

This compound is a heterocyclic compound with a well-defined molecular structure and physicochemical properties. While specific applications are not yet widely reported, its structural relationship to the versatile 5-aminotetrazole family suggests potential for its use in medicinal chemistry and materials science. The synthetic routes are accessible through established methodologies for N-alkylation of tetrazoles. This technical guide provides a foundational understanding for researchers interested in exploring the synthesis, characterization, and potential applications of this and related compounds.

References

- 1. calpaclab.com [calpaclab.com]

- 2. PubChemLite - this compound (C4H9N5) [pubchemlite.lcsb.uni.lu]

- 3. 5-Aminotetrazole - Wikipedia [en.wikipedia.org]

- 4. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103351354A - Synthesizing method of 1-methyl-5-aminotetrazole - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

Spectroscopic Profile of 1-propyl-1H-tetrazol-5-amine: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth analysis of the expected spectroscopic data for the heterocyclic compound 1-propyl-1H-tetrazol-5-amine. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the characteristic signals in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The guide emphasizes the correlation between molecular structure and spectral features, offering a robust framework for the characterization and quality control of this and related nitrogen-rich heterocyclic compounds. Methodologies for data acquisition and interpretation are detailed, underpinned by established principles of spectroscopic analysis.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the tetrazole class of heterocycles, a scaffold of significant interest in medicinal chemistry due to its bioisosteric relationship with carboxylic acids and its role in the development of therapeutics.[1] Accurate and comprehensive characterization of such molecules is paramount to ensure purity, confirm identity, and understand chemical behavior. Spectroscopic techniques provide a non-destructive and highly informative means to probe the molecular structure and bonding environments within a compound. This guide offers a predictive and interpretive discussion of the key spectroscopic signatures of this compound, based on established data for analogous structures.

Molecular Structure and Expected Spectroscopic Features

A foundational understanding of the molecular structure is crucial for predicting and interpreting spectroscopic data. The structure of this compound, with its constituent propyl, amino, and tetrazole moieties, dictates the expected spectral outcomes.

Molecular Structure of this compound

Caption: Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

Experimental Protocol: A standard ¹H NMR spectrum should be acquired on a 300 MHz or higher field spectrometer. The sample (typically 5-10 mg) is dissolved in a deuterated solvent such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (0 ppm).

Predicted ¹H NMR Data:

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~5.5 - 6.5 | Singlet (broad) | 2H | -NH₂ | The protons of the primary amine are expected to be somewhat broad and their chemical shift can be solvent and concentration dependent. |

| ~4.1 - 4.3 | Triplet | 2H | N-CH₂-CH₂-CH₃ | The methylene group attached to the tetrazole nitrogen is deshielded by the electronegative nitrogen atoms of the ring. |

| ~1.8 - 2.0 | Sextet | 2H | N-CH₂-CH₂-CH₃ | This methylene group is adjacent to two other methylene groups. |

| ~0.9 - 1.1 | Triplet | 3H | N-CH₂-CH₂-CH₃ | The terminal methyl group of the propyl chain will appear as a classic triplet. |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Experimental Protocol: A proton-decoupled ¹³C NMR spectrum is typically acquired on the same instrument as the ¹H NMR. A larger sample quantity or longer acquisition time may be necessary due to the lower natural abundance of ¹³C.

Predicted ¹³C NMR Data:

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~155 - 160 | C5 (tetrazole ring) | The carbon atom of the tetrazole ring is significantly deshielded due to the attachment of four nitrogen atoms.[2] |

| ~48 - 52 | N-CH₂-CH₂-CH₃ | The carbon of the methylene group directly attached to the tetrazole ring. |

| ~22 - 26 | N-CH₂-CH₂-CH₃ | The central carbon of the propyl group. |

| ~10 - 14 | N-CH₂-CH₂-CH₃ | The terminal methyl carbon of the propyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: The IR spectrum can be obtained using a Fourier Transform Infrared (FTIR) spectrometer. The sample can be prepared as a KBr pellet, a thin film, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| 3400 - 3200 | Medium, broad | N-H stretch | Characteristic of the primary amine (-NH₂) group.[2] The presence of two bands in this region is possible due to symmetric and asymmetric stretching. |

| 2960 - 2850 | Medium to Strong | C-H stretch | Aliphatic C-H stretching from the propyl group. |

| 1650 - 1600 | Medium | N-H bend | Scissoring vibration of the primary amine. |

| 1500 - 1400 | Medium to Strong | C=N and N=N stretch | Vibrations associated with the tetrazole ring.[2] |

| 1100 - 1000 | Medium | C-N stretch | Stretching vibrations of the C-N bonds. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: A mass spectrum can be obtained using various ionization techniques, with Electron Ionization (EI) or Electrospray Ionization (ESI) being common. High-resolution mass spectrometry (HRMS) is recommended for determining the exact molecular formula.

Predicted Mass Spectral Data:

-

Molecular Ion (M⁺): The molecular weight of this compound (C₄H₉N₅) is 127.15 g/mol .[3] In ESI, the protonated molecule [M+H]⁺ at m/z 128.16 would be expected.

-

Key Fragmentation Pathways: Tetrazoles are known to undergo ring cleavage. A characteristic fragmentation would be the loss of N₂ (28 Da).

Proposed Mass Spectrometry Fragmentation of this compound

Caption: A simplified representation of potential fragmentation pathways.

Conclusion

The spectroscopic data for this compound can be reliably predicted based on the well-established principles of NMR, IR, and MS, and by comparison with related tetrazole structures.[2][4][5][6][7][8] This guide provides a comprehensive framework for researchers to anticipate, acquire, and interpret the spectral data for this compound. Adherence to the described protocols and a thorough understanding of the structure-spectra correlations are essential for the unambiguous characterization of this and other novel chemical entities.

References

- 1. researchgate.net [researchgate.net]

- 2. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. calpaclab.com [calpaclab.com]

- 4. Synthesis and spectroscopic properties of new bis-tetrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis of 1-Substituted 1H-1,2,3,4-Tetrazoles Using Biosynthesized Ag/Sodium Borosilicate Nanocomposite - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 1H-Tetrazol-5-amine [webbook.nist.gov]

- 7. researchgate.net [researchgate.net]

- 8. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 1-propyl-1H-tetrazol-5-amine: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of 1-propyl-1H-tetrazol-5-amine, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of data for this specific molecule, this guide synthesizes information from closely related 1-substituted-5-aminotetrazoles and the parent compound, 5-aminotetrazole, to present a scientifically grounded resource for researchers and drug development professionals.

Chemical Identity and Nomenclature

1.1. IUPAC Name and Synonyms

The unequivocally established International Union of Pure and Applied Chemistry (IUPAC) name for the compound with the CAS Number 5340-04-5 is This compound .[1] A common synonym for this compound is 1-propyltetrazol-5-amine .

1.2. Chemical Structure and Properties

The molecular structure of this compound consists of a five-membered tetrazole ring, which is a planar, aromatic heterocycle containing four nitrogen atoms and one carbon atom. An amino group is attached at the 5-position of the ring, and a propyl group is attached to the N1 position of the ring.

| Property | Value | Source |

| CAS Number | 5340-04-5 | [1] |

| Molecular Formula | C4H9N5 | [1] |

| Molecular Weight | 127.15 g/mol | [1] |

Synthesis of 1-Substituted-5-aminotetrazoles: A General Overview

2.1. Causality behind the Synthetic Approach

The synthesis of 1-substituted-5-aminotetrazoles typically starts from the readily available 5-aminotetrazole. The tetrazole ring exhibits tautomerism, and the nitrogen atoms can be selectively alkylated. The choice of alkylating agent and reaction conditions determines the position of substitution. For the synthesis of the 1-propyl derivative, a propyl halide (e.g., 1-bromopropane or 1-iodopropane) would be the logical choice for the alkylating agent.

2.2. A Generalized Experimental Protocol for N-Alkylation of 5-Aminotetrazole

The following protocol is a generalized representation of how this compound could be synthesized, based on standard procedures for similar compounds.

Step 1: Deprotonation of 5-Aminotetrazole

-

5-Aminotetrazole is a weak acid and requires a base to be deprotonated, forming the more nucleophilic tetrazolate anion.

-

Procedure: 5-Aminotetrazole is dissolved in a suitable polar aprotic solvent, such as dimethylformamide (DMF) or acetonitrile. A base, such as sodium hydride (NaH) or potassium carbonate (K2CO3), is added portion-wise at a controlled temperature (often 0 °C) to facilitate the deprotonation.

Step 2: Alkylation with a Propyl Halide

-

The deprotonated 5-aminotetrazole is then reacted with an alkylating agent.

-

Procedure: 1-Bromopropane or 1-iodopropane is added to the reaction mixture, which is then typically stirred at room temperature or gently heated to drive the reaction to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

Step 3: Work-up and Purification

-

Once the reaction is complete, the crude product is isolated and purified.

-

Procedure: The reaction mixture is quenched with water, and the product is extracted into an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The resulting crude product can be purified by column chromatography or recrystallization to yield pure this compound.

Caption: Generalized workflow for the synthesis of this compound.

Predicted Spectroscopic Properties

While experimental spectra for this compound are not widely published, its structure allows for the prediction of key spectroscopic features.

3.1. 1H NMR Spectroscopy

-

Propyl Group: A triplet corresponding to the terminal methyl group (CH3), a sextet for the methylene group adjacent to the methyl group (CH2), and a triplet for the methylene group attached to the tetrazole nitrogen (N-CH2).

-

Amino Group: A broad singlet for the amino protons (NH2). The chemical shift of this peak can vary depending on the solvent and concentration.

-

Tetrazole Ring: The tetrazole ring itself does not have any protons directly attached to the ring carbons or nitrogens.

3.2. 13C NMR Spectroscopy

-

Propyl Group: Three distinct signals for the three carbon atoms of the propyl group.

-

Tetrazole Ring: A signal for the carbon atom in the tetrazole ring.

3.3. Infrared (IR) Spectroscopy

-

N-H Stretch: A characteristic stretching vibration for the amino group in the region of 3100-3500 cm-1.

-

C-H Stretch: Stretching vibrations for the C-H bonds of the propyl group in the region of 2850-3000 cm-1.

-

N=N and C=N Stretches: Vibrations associated with the tetrazole ring in the fingerprint region.

3.4. Mass Spectrometry

-

The mass spectrum would be expected to show a molecular ion peak corresponding to the molecular weight of the compound (127.15 g/mol ). Fragmentation patterns would likely involve the loss of the propyl group and other characteristic fragments of the tetrazole ring.

Applications in Medicinal Chemistry and Drug Development

The tetrazole ring is a well-known bioisostere for the carboxylic acid group, a common functional group in many drug molecules.[3][4] This substitution can lead to improved metabolic stability, bioavailability, and other pharmacokinetic properties. 5-Aminotetrazole derivatives, in particular, are versatile building blocks in the synthesis of more complex molecules with a wide range of biological activities.[5]

4.1. Rationale for Use in Drug Design

The incorporation of a 1-substituted-5-aminotetrazole moiety, such as in this compound, into a drug candidate can be driven by several factors:

-

Modulation of Physicochemical Properties: The propyl group can increase the lipophilicity of the molecule, which can influence its absorption, distribution, metabolism, and excretion (ADME) profile.

-

Scaffold for Further Derivatization: The amino group at the 5-position provides a handle for further chemical modifications, allowing for the exploration of structure-activity relationships (SAR).

-

Interaction with Biological Targets: The tetrazole ring and the amino group can participate in hydrogen bonding and other non-covalent interactions with biological targets such as enzymes and receptors.

Caption: Logic diagram illustrating the role of this compound in drug development.

Safety and Handling

-

General Handling: Use in a well-ventilated area. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Fire and Explosion Hazard: Tetrazoles can be energetic compounds and may decompose explosively upon heating.[9] Keep away from heat, sparks, and open flames.

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes.

-

Ingestion: If swallowed, seek medical attention.

-

Conclusion

This compound is a heterocyclic compound with potential as a building block in medicinal chemistry. While specific data on this molecule is scarce, its structural relationship to other 1-substituted-5-aminotetrazoles suggests its utility in the design and synthesis of novel drug candidates. The general synthetic routes and predicted properties outlined in this guide provide a valuable starting point for researchers interested in exploring the potential of this and related compounds in drug discovery. Further experimental work is needed to fully characterize its chemical and biological properties.

References

- 1. calpaclab.com [calpaclab.com]

- 2. 1H-Tetrazole synthesis [organic-chemistry.org]

- 3. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. lifechemicals.com [lifechemicals.com]

- 5. researchgate.net [researchgate.net]

- 6. fishersci.com [fishersci.com]

- 7. spectrumchemical.com [spectrumchemical.com]

- 8. biosynth.com [biosynth.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Introduction: The Dual Role of Aminotetrazoles and the Imperative of Thermodynamic Insight

An In-Depth Technical Guide to the Thermodynamic Properties of Substituted Aminotetrazoles

Substituted aminotetrazoles represent a fascinating and critical class of nitrogen-rich heterocyclic compounds. Their molecular architecture, featuring a five-membered ring with four nitrogen atoms, endows them with a unique set of physicochemical properties. This has led to their widespread application in two seemingly disparate fields: pharmaceuticals and advanced energetic materials.[1][2][3] In medicinal chemistry, the tetrazole ring serves as a metabolically stable bioisostere for the carboxylic acid group, a feature leveraged in numerous FDA-approved drugs.[2] In materials science, their high positive enthalpies of formation and potential to release large volumes of nitrogen gas upon decomposition make them foundational components for safer and more efficient explosives, propellants, and gas generants.[1][4][5]

For researchers, scientists, and drug development professionals, a thorough understanding of the thermodynamic properties of these compounds is not merely an academic exercise—it is a prerequisite for rational design and safe handling. Thermodynamic parameters such as enthalpy of formation (ΔHf°), Gibbs free energy of formation (ΔGf°), and entropy (S°) govern the energy content, stability, and spontaneity of formation of a molecule. Thermal stability, characterized by the decomposition temperature (Td), dictates the practical utility and safety profile of these materials.

This guide provides a comprehensive exploration of the core thermodynamic properties of substituted aminotetrazoles. Moving beyond a simple recitation of data, we will delve into the causality behind experimental choices, detail the methodologies for both theoretical prediction and empirical measurement, and analyze the crucial structure-property relationships that allow for the fine-tuning of these molecules for specific applications.

Part 1: Theoretical and Computational Prediction of Thermodynamic Properties

Before embarking on synthesis and experimental analysis, computational modeling provides an invaluable tool for the in silico screening and prediction of thermodynamic properties. This approach accelerates the discovery process by prioritizing candidates with desirable characteristics. Density Functional Theory (DFT) has emerged as a leading method for these calculations.[2][6]

Calculating Heats of Formation (ΔHf°)

The standard enthalpy of formation is a primary indicator of a molecule's energy content. For energetic materials, a high positive ΔHf° is desirable. DFT methods, such as B3LYP with basis sets like 6-31G(d), are frequently used to calculate the gas-phase heats of formation.[7]

Causality Behind the Method: A direct calculation of the heat of formation from constituent elements (e.g., C(graphite), H2(g), N2(g)) is computationally expensive and prone to large errors. To circumvent this, isodesmic reactions are employed. An isodesmic reaction is a hypothetical reaction where the number and type of chemical bonds are conserved on both the reactant and product sides.[4][6] By calculating the enthalpy of this hypothetical reaction (ΔHrxn) and using known experimental ΔHf° values for the simpler molecules in the equation, the unknown ΔHf° of the target molecule can be determined with significantly higher accuracy.

The enthalpy of reaction is calculated from the total energies (E0), zero-point energies (ZPE), and thermal corrections (HT) of the optimized molecular structures.

Diagram 1: Computational Workflow for Determining Enthalpy of Formation

Caption: Workflow for calculating ΔHf° using isodesmic reactions.

Predicting Detonation Performance

For energetic materials, thermodynamic data is the foundation for predicting performance. The Kamlet-Jacobs equations are an empirically derived set of formulas used to estimate detonation velocity (VD) and pressure (P) from the calculated heat of formation, density, and elemental composition of the compound.[7] This allows researchers to screen potential energetic compounds computationally before attempting synthesis.[4]

Part 2: Experimental Determination of Thermodynamic Properties

While computational methods are powerful predictive tools, experimental validation is the cornerstone of scientific integrity. The following sections detail the primary techniques used to measure the thermodynamic properties of substituted aminotetrazoles.

Enthalpy of Formation: Oxygen Bomb Calorimetry

The most direct method for determining the enthalpy of formation of a combustible compound is by measuring its enthalpy of combustion (ΔHc°). This is achieved using an oxygen bomb calorimeter.[8][9]

Principle of Operation: A precisely weighed sample is completely combusted in a sealed, high-pressure (typically ~25-30 atm) oxygen environment inside a stainless-steel vessel (the "bomb").[8] The bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The heat released by the combustion is absorbed by the bomb and the surrounding water, causing a measurable temperature increase. By first calibrating the calorimeter with a standard substance of known heat of combustion (like benzoic acid), the heat capacity of the system is determined. This allows the heat released by the sample to be calculated from the observed temperature change.[8]

Experimental Protocol: Oxygen Bomb Calorimetry

-

Sample Preparation:

-

Weigh approximately 1.0 g of the substituted aminotetrazole sample. For solids, it is often pressed into a pellet.[10]

-

Measure a precise length of fuse wire (e.g., nickel-chromium) and attach it to the electrodes inside the bomb head, ensuring it makes contact with the sample.

-

-

Bomb Assembly:

-

Place 1 mL of deionized water into the bomb. Causality: This ensures that the water vapor produced during combustion condenses, and more importantly, it traps the acidic byproducts for later analysis.[10]

-

Carefully seal the bomb.

-

Pressurize the bomb with pure oxygen to approximately 30 atm. Check for leaks by submerging in water.

-

-

Calorimetry Measurement:

-

Submerge the sealed bomb in the calorimeter bucket containing a precisely measured mass of water.

-

Allow the system to reach thermal equilibrium while stirring. Record the initial temperature for several minutes.

-

Ignite the sample by passing a current through the fuse wire.

-

Record the temperature at regular intervals (e.g., every 30 seconds) until a maximum temperature is reached and the system begins to cool.

-

-

Corrections and Calculations:

-

Fuse Wire Correction: The heat released by the combustion of the fuse wire must be subtracted. This is calculated based on the length of wire consumed.[11]

-

Acid Correction: Due to the high nitrogen content, nitric acid (HNO3) is formed during combustion.[8][11] The bomb is depressurized, and the internal surfaces are washed with deionized water. The washings are titrated with a standard base (e.g., 0.1 N NaOH) to quantify the amount of acid formed. The heat of formation of the acid is then subtracted from the total heat released, as this is a side reaction unique to the bomb environment.[9][11]

-

The corrected temperature rise is multiplied by the calorimeter's energy equivalent to find the total energy of combustion at constant volume (ΔUc). This is then converted to the enthalpy of combustion (ΔHc°), from which the standard enthalpy of formation (ΔHf°) is calculated using Hess's Law.

-

Diagram 2: Experimental Workflow for Bomb Calorimetry

Caption: Step-by-step workflow for determining enthalpy of formation.

Thermal Stability: DSC and TGA

Thermal analysis techniques are essential for determining the temperature at which a compound decomposes, a critical safety and stability parameter. The two primary methods are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).[12][13]

-

Thermogravimetric Analysis (TGA): Measures the change in mass of a sample as a function of temperature. It clearly indicates when decomposition (mass loss) begins.

-

Differential Scanning Calorimetry (DSC): Measures the difference in heat flow required to increase the temperature of a sample and a reference. It reveals both endothermic events (like melting) and exothermic events (like decomposition).[13]

Causality Behind Experimental Choices: Using both techniques provides a more complete picture. TGA confirms mass loss, while DSC quantifies the energy released or absorbed and can detect phase transitions that do not involve mass loss.[14] The heating rate is a critical parameter; a standard rate (e.g., 5 or 10 °C/min) is used for comparability across different studies.[4][15] The atmosphere is also controlled (typically an inert nitrogen flow) to prevent oxidation and ensure that the observed thermal events are intrinsic to the compound's decomposition.[4][13]

Experimental Protocol: DSC/TGA Analysis

-

Sample Preparation: Accurately weigh a small amount of the sample (typically 1-5 mg) into an aluminum or ceramic pan.[13]

-

Instrument Setup: Place the sample pan and an empty reference pan into the instrument.

-

Thermal Program:

-

Data Interpretation:

-

From the DSC curve: The onset of a sharp exothermic peak is typically defined as the decomposition temperature (Td).[4] Endothermic peaks correspond to melting points.

-

From the TGA curve: The onset of mass loss should correspond to the Td observed in the DSC. The curve shows the number of decomposition steps.

-

Diagram 3: Interpreting DSC/TGA Data

Caption: Relationship between the experimental setup and derived data.

Part 3: Structure-Property Relationships

The true power of thermodynamic analysis lies in understanding how molecular structure dictates these properties. For substituted aminotetrazoles, the nature and position of substituents on the ring are paramount.

Influence of Substituents on Thermal Stability

The decomposition of the tetrazole ring can proceed via different pathways, primarily through the extrusion of N2 or HN3.[12][16][17] The substitution pattern significantly influences which pathway is favored and, consequently, the overall stability.

-

Symmetry: Symmetrically substituted aminotetrazoles tend to favor a decomposition pathway that primarily forms N2. Asymmetrical substitution often leads to the formation of hydrazoic acid (HN3), a less stable and more hazardous intermediate.[12][16]

-

Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO2) are often added to increase the energy content and density of the molecule.[4] However, C-NO2 bonds are often the weakest point in the molecule and can act as a trigger for decomposition, sometimes lowering the overall thermal stability.[4][7]

-

N-Functionalization: Attaching functional groups to the nitrogen atoms of the tetrazole ring can significantly alter stability. For instance, bridging aminotetrazole units with other heterocyclic rings can enhance density and detonation performance while maintaining acceptable thermal stability.[1][4]

Data Summary

The following table summarizes key thermodynamic and physical properties for 5-aminotetrazole and representative substituted derivatives, illustrating the impact of functionalization.

| Compound Name | Structure | Enthalpy of Formation (ΔHf°) (kJ/mol) | Decomposition Temp (Td) (°C) | Density (g/cm³) | Key Feature/Reference |

| 5-Aminotetrazole (5-AT) | C(NH2)N4H | +323.8[18] | ~200[14] | 1.69 | Parent compound |

| DMPT-1 | Methylene-bridged 5-AT & 4-amino-3,5-dinitropyrazole | N/A (High positive value calculated) | 191 | 1.806 | High density, good performance.[4] |

| DMPT-2 | Regioisomer of DMPT-1 | N/A (High positive value calculated) | 206 | 1.761 | Higher thermal stability than isomer.[4] |

| Trinitromethyl-substituted aminotetrazoles | C(C(NO2)3)N4H-R | Calculated values vary with R group | N/A | >1.8 (Calculated) | -NO2 groups increase energy and density.[7] |

| p-GAT (Polymer) | N-glycidyl-5-aminotetrazole homopolymer | N/A | >220 | 1.45 | Polymer backbone improves stability.[5] |

Diagram 4: Influence of Substituents on Aminotetrazole Properties

Caption: Impact of substituent types on key thermodynamic properties.

Conclusion and Future Outlook

The thermodynamic characterization of substituted aminotetrazoles is a critical endeavor that bridges fundamental physical chemistry with applied science in drug discovery and materials engineering. A synergistic approach, combining the predictive power of computational chemistry with the empirical certainty of experimental techniques like bomb calorimetry and thermal analysis, provides the robust data required for rational molecular design.

As this guide has detailed, the stability, energy content, and safety profile of an aminotetrazole are not inherent properties of the ring itself, but are intricately tuned by the nature and placement of its substituents. Understanding these structure-property relationships is paramount. Future research will likely focus on developing more accurate and high-throughput computational models to screen vast virtual libraries of novel derivatives. Concurrently, the refinement of multi-functional compounds, where properties like high energy content are balanced with exceptional thermal stability and low sensitivity, will continue to be a primary goal for the design of next-generation materials.

References

- 1. mdpi.com [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Exploring tetrazole chemistry: synthetic techniques, structure–activity relationship, and pharmacological insights in antimicrobial and anticancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Functionalization of 5-Aminotetrazoles: Balancing Energetic Performance and Molecular Stability by Introducing ADNP - PMC [pmc.ncbi.nlm.nih.gov]

- 5. New 5-Aminotetrazole-Based Energetic Polymers: Synthesis, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Theoretical studies on the thermodynamic properties, densities, detonation properties, and pyrolysis mechanisms of trinitromethyl-substituted aminotetrazole compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scimed.co.uk [scimed.co.uk]

- 9. Bomb Calorimetry – Analytical chemistry [ebooks.inflibnet.ac.in]

- 10. homepages.gac.edu [homepages.gac.edu]

- 11. seas.upenn.edu [seas.upenn.edu]

- 12. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 13. Multi-stage decomposition of 5-aminotetrazole derivatives: kinetics and reaction channels for the rate-limiting steps - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C4CP03479A [pubs.rsc.org]

- 14. pubs.acs.org [pubs.acs.org]

- 15. A Physical Organic Approach towards Statistical Modeling of Tetrazole and Azide Decomposition - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Decomposition of aminotetrazole based energetic materials under high heating rate conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

An In-depth Technical Guide to the Solubility Profile of 1-Propyl-1H-tetrazol-5-amine

This guide provides a comprehensive analysis of the solubility characteristics of 1-propyl-1H-tetrazol-5-amine. Given the absence of extensive published solubility data for this specific compound, this document emphasizes predictive analysis based on its molecular structure and offers detailed, field-proven methodologies for its empirical determination in a laboratory setting. This resource is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems.

Executive Summary: Predicting Solubility from First Principles

This compound (C4H9N5, Molar Mass: 127.15 g/mol ) is a heterocyclic compound featuring a tetrazole ring, a primary amine group, and a propyl substituent.[1] The principle of "like dissolves like" is the cornerstone of solubility prediction.[2][3] The molecular structure of this compound suggests a nuanced solubility profile. The tetrazole ring, with its four nitrogen atoms, and the primary amine group are polar and capable of hydrogen bonding.[4][5][6] These features indicate a propensity for solubility in polar solvents. Conversely, the propyl group introduces a nonpolar, hydrophobic character to the molecule. The interplay between these competing functionalities dictates the compound's solubility in a given solvent.

Key Structural Features Influencing Solubility:

-

Polar Moieties: The tetrazole ring and the primary amine group (-NH2) can act as hydrogen bond donors and acceptors. This is a primary driver for solubility in polar protic solvents like water and alcohols.

-

Nonpolar Moiety: The propyl (-CH2CH2CH3) chain contributes to the molecule's hydrophobic character, which will enhance solubility in nonpolar organic solvents.

-

Overall Polarity: The balance between the polar functional groups and the nonpolar alkyl chain will determine the overall polarity and, consequently, its solubility in solvents of intermediate polarity.[7]

Based on these structural characteristics, it is predicted that this compound will exhibit moderate to good solubility in polar protic and aprotic solvents and lower solubility in purely nonpolar solvents.

Theoretical Framework: The Energetics of Dissolution

The process of dissolution can be understood as a three-step energetic process:

-

Overcoming Solute-Solute Interactions: Energy is required to break the intermolecular forces holding the solute molecules together in the crystal lattice.

-

Overcoming Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate a solute molecule.

-

Formation of Solute-Solvent Interactions: Energy is released when the solute and solvent molecules interact.

The overall enthalpy of the solution is the sum of these energy changes. For a substance to dissolve, the energy released in the third step should ideally compensate for the energy consumed in the first two steps.

The general rule of "like dissolves like" arises from these energetic considerations. Polar solvents, with strong dipole-dipole interactions and hydrogen bonding, can effectively solvate polar solutes by forming similarly strong interactions.[2][3] Nonpolar solvents, characterized by weaker van der Waals forces, readily dissolve nonpolar solutes.

Predicted Solubility Profile of this compound

The following table provides a predicted qualitative solubility profile for this compound in a range of common laboratory solvents, categorized by their polarity.

| Solvent Category | Common Examples | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | The amine and tetrazole groups can form strong hydrogen bonds with protic solvents. The propyl chain may limit miscibility, especially in water.[4][6] |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile | High | These solvents can accept hydrogen bonds and have strong dipole moments, which will effectively solvate the polar regions of the molecule.[5] |

| Moderately Polar | Acetone, Ethyl Acetate | Moderate | These solvents have dipole moments but lack hydrogen bonding capabilities, leading to moderate solvation of the polar groups. |

| Nonpolar | Toluene, Hexane, Diethyl Ether | Low to Moderate | The nonpolar propyl chain will interact favorably with these solvents, but the polar functional groups will be poorly solvated, limiting overall solubility. |

| Acidic Aqueous Solutions | Dilute HCl | High | The basic amine group will be protonated to form a water-soluble ammonium salt.[8][9] |

| Basic Aqueous Solutions | Dilute NaOH | Likely Insoluble | The amine group is unlikely to be deprotonated. The tetrazole ring has acidic protons, but their pKa may not be low enough for significant deprotonation by dilute NaOH. |

Experimental Determination of Solubility: A Validated Protocol

To obtain quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines the equilibrium solubility method, a reliable technique for determining the solubility of a compound.

Materials and Equipment:

-

This compound

-

Selected solvents (analytical grade)

-

Scintillation vials or small glass test tubes with screw caps

-

Analytical balance

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 1 mL) of a different solvent. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Phase Separation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials at a high speed to ensure complete separation of the undissolved solid from the supernatant.

-

-

Sample Preparation for Analysis:

-

Carefully withdraw a known volume of the clear supernatant from each vial.

-

Dilute the supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (HPLC or UV-Vis).

-

-

Quantification:

-

Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of this compound.

-

Prepare a calibration curve using standard solutions of known concentrations to accurately quantify the solubility.

-

-

Calculation of Solubility:

-

Calculate the solubility using the following formula: Solubility (mg/mL) = (Concentration from analysis × Dilution factor) / Initial volume of supernatant

-

Workflow for Solubility Determination

Caption: A logical workflow for the experimental determination of solubility.

Data Interpretation and Application

The experimentally determined solubility data will provide crucial insights for various applications:

-

Drug Development: Solubility in aqueous and organic solvents is a critical parameter for formulation development, affecting bioavailability and drug delivery.

-

Chemical Synthesis: Knowledge of solubility is essential for selecting appropriate solvents for reactions, work-up procedures, and purification (e.g., crystallization).

-

Analytical Chemistry: Understanding solubility aids in the development of analytical methods, such as choosing the right mobile phase in chromatography.

Conclusion

References

- 1. calpaclab.com [calpaclab.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. youtube.com [youtube.com]

- 4. chemhaven.org [chemhaven.org]

- 5. researchgate.net [researchgate.net]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Solubility of Organic Compounds - Chemistry Steps [chemistrysteps.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. www1.udel.edu [www1.udel.edu]

Tautomerism and Isomerism in Substituted 5-Aminotetrazoles: A Technical Guide for Researchers and Drug Development Professionals

Abstract

Substituted 5-aminotetrazoles are a cornerstone of modern medicinal chemistry and materials science, valued for their unique physicochemical properties and versatile biological activities.[1][2] Their synthetic accessibility and the high nitrogen content of the tetrazole ring contribute to their utility as bioisosteres for carboxylic acids and amides, as well as their application in energetic materials.[3][4] However, the nuanced and often complex interplay of tautomerism and isomerism inherent to this heterocyclic system presents both challenges and opportunities in drug design and material engineering. This in-depth technical guide provides a comprehensive exploration of the structural intricacies of substituted 5-aminotetrazoles, offering field-proven insights into the causality behind experimental choices for their synthesis and characterization. We will delve into the prototropic tautomerism, including amino-imino and annular tautomerism, and the positional isomerism that dictates the ultimate three-dimensional structure and, consequently, the function of these molecules. This guide is intended to be a self-validating system, equipping researchers, scientists, and drug development professionals with the authoritative grounding and detailed methodologies necessary to navigate and harness the chemical diversity of substituted 5-aminotetrazoles.

The Fundamental Landscape: Isomerism and Tautomerism in 5-Aminotetrazoles

The 5-aminotetrazole core is a dynamic scaffold capable of existing in multiple forms that are in equilibrium or can be selectively synthesized. Understanding these forms is critical for predicting molecular interactions, particularly in a biological context.

Prototropic Tautomerism: A Dynamic Equilibrium

Prototropic tautomerism refers to the migration of a proton, leading to readily interconvertible isomers.[5] In substituted 5-aminotetrazoles, two primary forms of prototropic tautomerism are observed: amino-imino tautomerism and annular tautomerism.

-

Amino-Imino Tautomerism: This involves the migration of a proton between the exocyclic amino group and a ring nitrogen atom. The equilibrium is between the 5-amino form and the 5-imino tautomer (5-iminotetrazoline).[6][7][8] Computational studies have shown that the 1H-5-aminotetrazole (1H-5-ATZ) is more stable than the 5-iminotetrazole (5-ITZ) in the gas phase.[6]

-

Annular Tautomerism: This form of tautomerism involves the movement of a proton between the nitrogen atoms of the tetrazole ring itself.[5] For a 5-substituted tetrazole, the proton can reside on the N1, N2, N3, or N4 position. Due to symmetry, this often simplifies to two main tautomers: the 1H and 2H forms.[4][9][10] The relative stability of these tautomers is influenced by the nature of the substituent at the C5 position.

The interplay of these tautomeric forms can be visualized as a complex equilibrium, where the predominant species is dictated by various factors that will be explored in subsequent sections.

Caption: Interconversion between amino and imino tautomers of 5-aminotetrazole.

Positional Isomerism in N-Substituted 5-Aminotetrazoles

When a substituent is introduced onto a nitrogen atom of the 5-aminotetrazole ring, positional isomers are formed. The most common are the N1 and N2 substituted isomers.[3][11] The site of substitution is often directed by the synthetic methodology employed and can have a profound impact on the molecule's properties. The regioselectivity of N-substitution is a critical consideration in the synthesis of targeted 5-aminotetrazole derivatives. For instance, a bismuth-promoted three-component synthesis has been shown to favor the formation of the N1 regioisomer where the stronger electron-donating group is located at this position.[1][12]

Factors Influencing Tautomeric and Isomeric Equilibria

The prevalence of a particular tautomer or isomer is not static but is rather a dynamic state influenced by a combination of intrinsic and extrinsic factors. A thorough understanding of these factors is paramount for controlling the outcome of synthetic reactions and for predicting the behavior of the final compound.

Substituent Effects

The electronic nature of the substituent at the C5 position and on the exocyclic amino group can significantly alter the tautomeric equilibrium. Electron-donating groups (EDGs) tend to stabilize the amino form, while electron-withdrawing groups (EWGs) can favor the imino form. The position of the substituent on the tetrazole ring (N1 vs. N2) also plays a crucial role in determining the overall electronic distribution and stability.

Solvent Effects

The polarity of the solvent can have a dramatic effect on the tautomeric ratio.[13][14] In many cases, polar solvents tend to favor the 1H-tautomer, while nonpolar solvents may favor the 2H-tautomer.[10] This is due to the differential solvation of the tautomers, which have distinct dipole moments. For N-(α-Aminoalkyl)tetrazoles, increasing the polarity of the solvent can increase the proportion of the N1-isomer.[14]

Temperature and pH

Temperature can influence the tautomeric equilibrium, with higher temperatures potentially favoring the population of less stable tautomers.[6] The pH of the medium is also a critical factor, as protonation or deprotonation of the 5-aminotetrazole moiety can lead to the formation of cationic or anionic species, respectively, with their own unique tautomeric possibilities.[2][15]

| Factor | Influence on Tautomeric Equilibrium | Key Insights |

| Substituents | Electron-donating groups (EDGs) at C5 generally stabilize the amino tautomer. Electron-withdrawing groups (EWGs) can increase the stability of the imino tautomer. | The electronic nature of substituents directly modulates the pKa of the N-H protons, shifting the equilibrium. |

| Solvent Polarity | Polar solvents often favor the 1H-tautomer due to better solvation of the more polar form. Non-polar solvents may favor the less polar 2H-tautomer.[10][14] | Differential solvation energies of the tautomers can be significant enough to invert the stability order observed in the gas phase. |

| Temperature | Increasing temperature can populate higher energy tautomers, shifting the equilibrium. | Thermal analysis is crucial for understanding the behavior of these compounds at elevated temperatures, especially for energetic materials.[6] |

| pH | The state of protonation is pH-dependent, with cationic and anionic forms exhibiting different tautomeric preferences. | The biological activity of 5-aminotetrazoles is often pH-dependent, directly linked to the predominant tautomeric form at physiological pH. |

Synthesis and Regiocontrol: A Practical Approach

The synthesis of substituted 5-aminotetrazoles requires careful consideration of the desired isomeric outcome. Several synthetic strategies have been developed to achieve regiocontrol.

Three-Component Synthesis Promoted by Bismuth Nitrate

A robust method for the synthesis of 1-substituted 5-aminotetrazoles involves a one-pot, three-component reaction of an isothiocyanate, sodium azide, and an amine, promoted by bismuth nitrate (Bi(NO₃)₃·5H₂O) under microwave irradiation.[1][12] This method offers good yields, short reaction times, and simple workup.[1] A key advantage is the high regioselectivity, with the stronger electron-donating group preferentially located at the N1 position of the tetrazole ring.[1]

Experimental Protocol: Bismuth-Promoted Three-Component Synthesis

-

To a microwave vial, add the amine (1.0 mmol), phenyl isothiocyanate (1.0 mmol), and acetonitrile (3.0 mL).

-

Stir the mixture at room temperature for 10 minutes.

-

Add sodium azide (3.0 mmol) and Bi(NO₃)₃·5H₂O (1.0 mmol).

-

Seal the vial and heat in a microwave reactor at 120 °C for 30 minutes.

-

After cooling, add ethyl acetate (10 mL) and water (10 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

-

Purify the product by recrystallization or column chromatography.

Caption: Workflow for the bismuth-promoted synthesis of 5-aminotetrazoles.

Synthesis from Cyanamide and Hydrazoic Acid

A classical approach to the synthesis of the parent 5-aminotetrazole involves the reaction of cyanamide with hydrazoic acid.[16] To avoid the hazards associated with handling pure hydrazoic acid, it is often generated in situ from sodium azide and an acid.[16][17]

Analytical Techniques for Structural Elucidation

The characterization of tautomers and isomers of substituted 5-aminotetrazoles relies on a combination of spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying tautomeric equilibria in solution.[10][13][14] Both ¹H and ¹³C NMR are highly informative.

-

¹H NMR: The chemical shift of the N-H protons can provide insights into the tautomeric form. For instance, in N-glycidyl-5-aminotetrazole, the NH₂ protons of the N1-isomer appear at a different chemical shift (6.62 ppm) compared to the N2-isomer (5.99 ppm) in DMSO-d₆.[3][18]

-

¹³C NMR: The chemical shift of the C5 carbon of the tetrazole ring is particularly sensitive to the tautomeric and isomeric form. The C5 carbon of the N2-isomer is typically more deshielded (appears at a higher ppm value) than that of the N1-isomer.[3][14][18] For example, in N-glycidyl-5-aminotetrazole, the C5 carbon of the N1-isomer resonates at 156.5 ppm, while that of the N2-isomer is at 167.5 ppm.[3]

Experimental Protocol: NMR Analysis of Tautomeric Ratios

-

Prepare solutions of the substituted 5-aminotetrazole in a range of deuterated solvents with varying polarities (e.g., CDCl₃, acetone-d₆, DMSO-d₆) at a concentration of approximately 10 mg/mL.

-

Acquire ¹H and ¹³C NMR spectra for each solution at a constant temperature (e.g., 298 K).

-

Identify the characteristic signals for each tautomer/isomer.

-

Integrate the corresponding signals in the ¹H NMR spectrum to determine the relative populations of the species in equilibrium.

-

Correlate the observed ratios with the solvent polarity to understand the influence of the solvent on the equilibrium.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information in the solid state. It allows for the precise determination of bond lengths and angles, confirming the connectivity and the location of protons, thereby definitively identifying the tautomeric and isomeric form present in the crystal lattice.[15][16][19][20]

Computational Chemistry

Quantum chemical calculations, such as Density Functional Theory (DFT), are invaluable for predicting the relative stabilities of different tautomers and isomers in the gas phase and in solution (using solvent models).[6][21][22] These computational studies can also provide insights into the energy barriers for interconversion between different forms.[6][7]

Significance in Drug Discovery and Development

The ability of the 5-aminotetrazole moiety to exist in different tautomeric and isomeric forms has profound implications for its application in medicinal chemistry.

-